2-C-Hydroxymethyl-D-ribose

Catalog No.
S585640
CAS No.
4573-78-8
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-C-Hydroxymethyl-D-ribose

CAS Number

4573-78-8

Product Name

2-C-Hydroxymethyl-D-ribose

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m1/s1

InChI Key

ZGVNGXVNRCEBDS-HSUXUTPPSA-N

SMILES

C(C(C(C(CO)(C=O)O)O)O)O

Synonyms

hamamelose

Canonical SMILES

C(C(C(C(CO)(C=O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@](CO)(C=O)O)O)O)O

Synthesis of Hamamelitannin

Hamamelitannin, a complex molecule with potential anti-inflammatory, antiviral, and antioxidant properties, is a major bioactive component of witch hazel extracts. Research has focused on developing efficient and sustainable methods for synthesizing Hamamelitannin. One approach utilizes Hamamelose as a starting material.

A study published in "Biomolecules" in 2023 explored the use of enzymatic acylation, a technique utilizing enzymes as catalysts, to synthesize Hamamelitannin from Hamamelose. This method offers advantages like high regioselectivity (meaning the addition of functional groups occurs at specific locations) and environmentally friendly conditions compared to traditional chemical synthesis methods. []

2-C-Hydroxymethyl-D-ribose, also known as D-hamamelose, is a branched-chain aldopentose derived from D-ribose with a hydroxymethyl group at the C2 position. This modification distinguishes it from its parent compound, D-ribose, which is a crucial component of ribonucleic acid (RNA) and plays an essential role in cellular metabolism. The presence of the hydroxymethyl group enhances the compound's solubility and reactivity, making it relevant in various biochemical contexts .

  • Limited information: Current research hasn't established a definitive role for hamamelose in biological systems. Its interaction with other molecules and its potential mechanism of action remain to unexplored.
  • No data available on the specific safety hazards associated with hamamelose. As a sugar derivative, it's likely not highly toxic, but proper lab handling procedures are recommended.

Future Research

Hamamelose research is ongoing, with scientists investigating its potential applications in various fields. These may include:

  • Medicinal chemistry: Studying how hamamelose interacts with biological systems and its potential use in drug development.
  • Material science: Exploring the use of hamamelose in the design of novel materials due to its unique structure [].

The chemical behavior of 2-C-hydroxymethyl-D-ribose is influenced by its structure. It can participate in several reactions typical of aldoses, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde group can be reduced to form an alcohol.
  • Formation of Glycosides: It can react with alcohols to form glycosides through glycosidic bond formation.

Additionally, 2-C-hydroxymethyl-D-ribose can undergo fragmentation reactions leading to the formation of unnatural ketoses, providing pathways for synthetic applications .

2-C-Hydroxymethyl-D-ribose has been identified in various biological systems, notably in the cell wall of Mycobacterium tuberculosis. Its presence suggests potential roles in bacterial physiology and pathogenicity. Moreover, as a derivative of D-ribose, it may also participate in metabolic pathways involving nucleotides and nucleic acids, although specific biological activities distinct from D-ribose have not been extensively characterized .

The synthesis of 2-C-hydroxymethyl-D-ribose can be achieved through various methods:

  • Chemical Synthesis: This involves the selective hydroxymethylation of D-ribose at the C2 position using reagents that introduce the hydroxymethyl group without affecting other functional groups.
  • Biological Fermentation: Certain microorganisms can produce 2-C-hydroxymethyl-D-ribose as part of their metabolic processes. This method leverages natural biosynthetic pathways to yield the compound.
  • Modification of Existing Sugars: Starting from other sugars or sugar derivatives, chemical transformations can lead to the formation of 2-C-hydroxymethyl-D-ribose through controlled reactions .

2-C-Hydroxymethyl-D-ribose has several potential applications:

  • Biochemical Research: As a reagent in studies related to carbohydrate chemistry and biochemistry.
  • Pharmaceutical Development: Investigated for its potential roles in drug formulations or as a precursor in synthesizing more complex molecules.
  • Microbiological Studies: Its presence in pathogens like Mycobacterium tuberculosis makes it relevant for research into bacterial infections and antibiotic development .

Research on interaction studies involving 2-C-hydroxymethyl-D-ribose primarily focuses on its biochemical properties and interactions with other biomolecules. These studies may include:

  • Enzyme Interactions: Investigating how enzymes involved in nucleotide metabolism interact with this compound.
  • Binding Studies: Understanding how 2-C-hydroxymethyl-D-ribose interacts with proteins or nucleic acids could provide insights into its biological functions.

Several compounds share structural similarities with 2-C-hydroxymethyl-D-ribose. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
D-RiboseAn aldopentose with no modifications at C2Fundamental component of RNA and ATP
D-DeoxyriboseA derivative of ribose lacking an oxygen at C2Essential for DNA structure
L-RhamnoseA methylated sugar with a different stereochemistryCommonly found in plant polysaccharides
D-XyloseAn aldopentose similar in structure but different at C4Important in plant metabolism and polysaccharide synthesis

The uniqueness of 2-C-hydroxymethyl-D-ribose lies in its specific hydroxymethyl modification at the C2 position, which may impart distinct biochemical properties not found in its relatives .

2-C-Hydroxymethyl-D-ribose (C₆H₁₂O₆), also known as D-hamamelose, is a branched-chain aldopentose derivative of D-ribose. Its molecular structure features a hydroxymethyl (-CH₂OH) group at the C2 position of the ribose backbone, resulting in a unique stereochemical arrangement. The compound exists in multiple cyclic forms, including α- and β-furanoses and α- and β-pyranoses, as confirmed by solid-state nuclear magnetic resonance (NMR) and X-ray crystallography. The predominant form in crystalline states is the β-furanose conformation, characterized by a ²E ring puckering.

Physicochemical Properties

The compound exhibits a molar mass of 180.16 g/mol and a topological polar surface area (TPSA) of 118.00 Ų, indicative of high hydrophilicity. Its melting point ranges between 110°C and 111°C, with optical rotation values of [α]D²² = +7.3° (equilibrium in water). The XLogP value of -3.70 further underscores its poor lipid solubility.

PropertyValueSource
Molecular FormulaC₆H₁₂O₆
Molar Mass180.16 g/mol
Melting Point110–111°C
Optical Rotation[α]D²² +7.3° (water)
XLogP-3.70

XLogP3

-3.7

UNII

3107IMR9FU

Wikipedia

Hamamelose

Dates

Last modified: 08-15-2023

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